[6-[(1-Methylpiperidin-4-yl)amino]pyridin-3-yl]-[4-(2-pyrazol-1-ylethyl)piperidin-1-yl]methanone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
[6-[(1-Methylpiperidin-4-yl)amino]pyridin-3-yl]-[4-(2-pyrazol-1-ylethyl)piperidin-1-yl]methanone is a complex organic compound with potential applications in various scientific fields. This compound features a pyridine ring, a piperidine ring, and a pyrazole ring, making it a unique structure with diverse chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of [6-[(1-Methylpiperidin-4-yl)amino]pyridin-3-yl]-[4-(2-pyrazol-1-ylethyl)piperidin-1-yl]methanone typically involves multi-step organic reactions. The process begins with the preparation of the pyridine and piperidine intermediates, followed by the introduction of the pyrazole moiety. Common reagents used in these reactions include various amines, aldehydes, and ketones, under conditions such as reflux or catalytic hydrogenation.
Industrial Production Methods
Industrial production of this compound may involve large-scale batch reactions, utilizing automated reactors to ensure precise control over reaction conditions. The use of high-purity reagents and solvents is crucial to achieve the desired yield and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
[6-[(1-Methylpiperidin-4-yl)amino]pyridin-3-yl]-[4-(2-pyrazol-1-ylethyl)piperidin-1-yl]methanone can undergo various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups.
Reduction: This reaction can remove oxygen or add hydrogen to the compound.
Substitution: This reaction can replace one functional group with another.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) under acidic conditions.
Reduction: Reagents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) under anhydrous conditions.
Substitution: Reagents such as halogens (Cl2, Br2) or nucleophiles (NH3, OH-) under various conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction may yield alcohols or amines.
Scientific Research Applications
[6-[(1-Methylpiperidin-4-yl)amino]pyridin-3-yl]-[4-(2-pyrazol-1-ylethyl)piperidin-1-yl]methanone has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Studied for its potential interactions with biological macromolecules.
Medicine: Investigated for its potential therapeutic effects, such as anti-inflammatory or anti-cancer properties.
Industry: Used in the development of new materials or as a catalyst in chemical reactions.
Mechanism of Action
The mechanism of action of [6-[(1-Methylpiperidin-4-yl)amino]pyridin-3-yl]-[4-(2-pyrazol-1-ylethyl)piperidin-1-yl]methanone involves its interaction with specific molecular targets and pathways. It may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways involved depend on the specific application and context of its use.
Comparison with Similar Compounds
Similar Compounds
Dichloroaniline: Aniline derivatives with chlorine substitutions.
Steviol glycoside: Compounds responsible for the sweet taste of Stevia leaves.
Uniqueness
[6-[(1-Methylpiperidin-4-yl)amino]pyridin-3-yl]-[4-(2-pyrazol-1-ylethyl)piperidin-1-yl]methanone is unique due to its combination of pyridine, piperidine, and pyrazole rings, which confer distinct chemical and biological properties not found in simpler compounds like dichloroaniline or steviol glycoside .
Properties
IUPAC Name |
[6-[(1-methylpiperidin-4-yl)amino]pyridin-3-yl]-[4-(2-pyrazol-1-ylethyl)piperidin-1-yl]methanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H32N6O/c1-26-12-8-20(9-13-26)25-21-4-3-19(17-23-21)22(29)27-14-5-18(6-15-27)7-16-28-11-2-10-24-28/h2-4,10-11,17-18,20H,5-9,12-16H2,1H3,(H,23,25) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JQWKSMJFIASMNI-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCC(CC1)NC2=NC=C(C=C2)C(=O)N3CCC(CC3)CCN4C=CC=N4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H32N6O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
396.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.